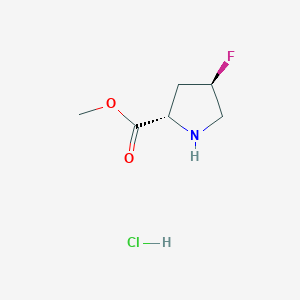

(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride. This nomenclature explicitly indicates the stereochemical configuration at both chiral centers, with the S configuration at position 2 and R configuration at position 4 of the pyrrolidine ring. The compound is officially registered under Chemical Abstracts Service number 58281-80-4, which serves as its unique chemical identifier in databases and regulatory systems.

Alternative nomenclature systems refer to this compound using several synonymous names that reflect its structural relationship to proline. The compound is also known as L-Proline, 4-fluoro-, methyl ester, (4R)-, hydrochloride, emphasizing its derivation from the naturally occurring amino acid L-proline. Additional systematic names include (2S,4R)-4-fluoro-2-(methoxycarbonyl)pyrrolidine hydrochloride and methyl (2S,4R)-4-fluoro-2-pyrrolidinecarboxylate hydrochloride. The nomenclature consistently maintains the stereochemical descriptors to distinguish this isomer from other possible stereoisomeric forms.

The Chemical Abstracts Service registry number 58281-80-4 specifically identifies the hydrochloride salt form of the compound. The free base form of the compound, without the hydrochloride salt, carries a different Chemical Abstracts Service number (126111-11-3) and is designated as methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate. This distinction is crucial for accurate chemical identification and procurement, as the salt form exhibits different physicochemical properties compared to the free base.

Molecular Formula, Weight, and Physicochemical Properties

The hydrochloride salt form of (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate exhibits the molecular formula C6H11ClFNO2, reflecting the incorporation of one hydrochloride molecule with the base compound. The molecular weight of the hydrochloride salt is precisely determined as 183.61 grams per mole, though some sources report slight variations to 183.6084 grams per mole depending on the precision of measurement. This molecular weight represents the combined mass of the fluorinated pyrrolidine ester backbone with the associated hydrochloride counterion.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C6H11ClFNO2 | C6H10FNO2 |

| Molecular Weight | 183.61 g/mol | 147.15 g/mol |

| Chemical Abstracts Service Number | 58281-80-4 | 126111-11-3 |

| Physical Appearance | White to Yellow Solid | Not specified |

The free base form, without the hydrochloride salt, possesses the molecular formula C6H10FNO2 and a molecular weight of 147.15 grams per mole. This represents a reduction of 36.46 grams per mole compared to the hydrochloride salt, corresponding precisely to the mass of the hydrochloride ion. The difference in molecular composition significantly influences the physicochemical properties, including solubility, stability, and handling characteristics.

Physical appearance of the hydrochloride salt is characterized as a white to yellow solid under standard conditions. The compound exhibits sufficient stability for routine laboratory handling when stored appropriately, with recommended storage conditions typically involving inert atmosphere maintenance at room temperature. The presence of the hydrochloride salt enhances the compound's water solubility compared to the free base form, making it more suitable for certain synthetic applications and biological studies.

Stereochemical Configuration (2S,4R) and Absolute Configuration

The stereochemical configuration of (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride represents a specific three-dimensional arrangement that is crucial for its biological and chemical properties. The designation (2S,4R) indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules, where the carbon at position 2 exhibits S configuration and the carbon at position 4 exhibits R configuration. This particular stereochemical arrangement places the compound in the trans-4-fluoroproline family, distinguishing it from the cis-configured (2S,4S) diastereomer.

The absolute configuration can be understood through examination of the three-dimensional spatial arrangement of substituents around each chiral center. At position 2 of the pyrrolidine ring, the S configuration indicates that when viewed from the carboxylate group, the priority sequence of attached groups follows a counterclockwise direction according to Cahn-Ingold-Prelog rules. At position 4, the R configuration indicates that the fluorine substituent adopts a specific spatial orientation relative to the ring system and other substituents.

This stereochemical arrangement has profound implications for the compound's conformational preferences and biological activity. Research on 4-fluoroprolines has demonstrated that the stereochemical configuration at position 4 significantly influences the pyrrolidine ring pucker and consequently affects the overall molecular conformation. The (2S,4R) configuration promotes specific ring puckering patterns that differ markedly from those observed in the (2S,4S) diastereomer, leading to distinct conformational landscapes and potential biological activities.

The trans relationship between the fluorine substituent and the carboxylate group in the (2S,4R) isomer contributes to unique stereoelectronic effects. Studies have shown that 4R-substituted prolines prefer more compact conformations with both trans and cis amide rotamers, exhibiting alpha-helical and polyproline helix conformations with compact phi values. This contrasts with 4S-substituted prolines, which exhibit more extended phi and psi values, highlighting the critical importance of absolute stereochemical configuration in determining molecular behavior.

X-ray Crystallography and Conformational Analysis

Crystallographic studies of 4-fluoroproline derivatives have provided crucial insights into the conformational preferences and three-dimensional structures of these compounds. While specific X-ray crystallographic data for this compound may not be extensively documented in the available literature, comprehensive studies on related 4-fluoroproline systems offer valuable structural information applicable to understanding this compound's behavior.

X-ray crystallographic investigations of 4-substituted proline derivatives have revealed that the stereochemical configuration at position 4 dramatically influences the pyrrolidine ring conformation and overall molecular geometry. Research has demonstrated that 4R-substituted prolines, including fluorine-substituted derivatives, exhibit distinct conformational preferences compared to their 4S counterparts. The crystallographic data indicate that 4R-fluoroprolines prefer an exo ring pucker, which is associated with shorter donor-acceptor distances and stronger n→π* interactions in peptide bonds.

| Conformational Parameter | 4R-Fluoroproline | 4S-Fluoroproline |

|---|---|---|

| Ring Pucker Preference | Exo | Endo |

| Phi Angle Range | Compact (~-60°) | Extended (~-80°) |

| Psi Angle Preference | Variable | 0° or +180° |

| n→π* Interaction Strength | Stronger | Weaker |

The conformational analysis reveals that the exo ring pucker favored by 4R-fluoroprolines results in specific phi and psi angle preferences that place these compounds in distinct regions of the Ramachandran plot. Crystallographic studies have shown that 4R-substituted prolines exhibit more compact phi values and demonstrate preferences for alpha-helical and polyproline helix conformations. This conformational behavior is attributed to the stronger n→π* interactions that are geometrically favored in the exo ring pucker configuration.

Computational studies complement the crystallographic findings by providing detailed energy landscapes and conformational preferences. Natural bond orbital analysis has confirmed that 4R-fluoroprolines exhibit significantly greater orbital overlap between the donor carbonyl oxygen p-like orbital and the acceptor carbonyl π* orbital compared to 4S-fluoroprolines. These computational results support the crystallographic observations and provide mechanistic understanding of the stereoelectronic effects governing conformational preferences.

The structural effects of N-acyl substitution have also been examined through crystallographic studies, revealing that the identity of the acyl donor minimally impacts conformation for most acyl groups when the compound adopts the preferred ring pucker. However, certain bulky acyl groups can promote more compact conformations through particularly favorable n→π* interactions, demonstrating the interplay between sterics and stereoelectronics in determining final molecular geometry. These findings provide valuable insights for understanding how the methyl ester group in this compound might influence overall conformational behavior and potential applications in synthetic chemistry.

Properties

IUPAC Name |

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLXDUCYXKAYFC-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58281-80-4 | |

| Record name | L-Proline, 4-fluoro-, methyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58281-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride, with the CAS number 58281-80-4, is a fluorinated derivative of pyrrolidine. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development. The unique properties conferred by the fluorine atom enhance its biological activity, making it a subject of various research studies.

- Molecular Formula : C₆H₁₁ClFNO₂

- Molecular Weight : 183.61 g/mol

- Purity : ≥ 98%

- IUPAC Name : this compound

The synthesis of this compound typically involves the fluorination of pyrrolidine derivatives using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selectivity and yield. The presence of the fluorine atom significantly influences the compound's binding affinity to biological targets, which is crucial for its role in medicinal chemistry.

Potential Applications in Drug Design

This compound is investigated for its potential as a bioisostere in drug design. By replacing hydrogen with fluorine, researchers aim to enhance metabolic stability and bioavailability. Its application extends to:

- Neurological Disorders : The compound has been explored for developing new pharmaceuticals targeting neurological conditions.

- Anticancer Research : Its ability to modulate biological pathways makes it a candidate for cancer treatment strategies.

The electronegativity of the fluorine atom alters the compound's interactions with enzymes and receptors, potentially leading to enhanced efficacy and safety profiles in therapeutic applications. This mechanism is vital in understanding how the compound can impact various biological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (2S,4R)-4-Chloropyrrolidine-2-carboxylic acid hydrochloride | Chlorine instead of fluorine | Lower metabolic stability |

| (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride | Bromine instead of fluorine | Similar activity but less selective |

| (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride | No halogen substitution | Reduced binding affinity |

The comparison highlights that the presence of fluorine enhances the compound's properties compared to its analogs, making it a valuable candidate in drug discovery.

Study on Neurological Applications

A study published in Medicinal Chemistry explored the efficacy of this compound in models of neurological disorders. The findings indicated that this compound exhibited significant neuroprotective effects and improved cognitive function in animal models.

Anticancer Research

Research conducted at a leading pharmaceutical institute examined the compound's role in targeting CD19 in B-cell malignancies. Results demonstrated that this compound could enhance the effectiveness of CAR T-cell therapies by improving T-cell proliferation and persistence against leukemic cells.

Scientific Research Applications

Chemical Synthesis

(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its fluorinated structure contributes to increased metabolic stability and lipophilicity, making it ideal for constructing more complex molecules .

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It acts as a probe in biochemical pathways, facilitating the understanding of various biological mechanisms.

Medicinal Chemistry

The compound has shown potential as a drug candidate, particularly in the development of therapeutics aimed at metabolic disorders. Its ability to enhance bioavailability and efficacy makes it valuable in designing pharmaceuticals targeting specific pathways, such as Dipeptidyl Peptidase IV (DPP-IV) inhibition for diabetes management .

Therapeutic Applications

| Application | Description |

|---|---|

| Type 2 Diabetes | Enhances insulin secretion via GLP-1 pathways |

| Cardiovascular Protection | Potential reduction in cardiovascular events |

| Renal Protection | Mitigates diabetic nephropathy |

The compound's role as a DPP-IV inhibitor improves glycemic control by increasing the levels of incretin hormones, which are crucial for insulin secretion.

Case Studies and Findings

Case Study 1: DPP-IV Inhibition

Research indicates that this compound effectively inhibits DPP-IV activity. This inhibition leads to enhanced incretin levels, demonstrating potential benefits in glycemic control for diabetic patients.

Case Study 2: Synthesis of Complex Molecules

In synthetic chemistry, this compound has been successfully employed as a precursor in the synthesis of various biologically active molecules. Its unique properties facilitate the development of new therapeutic agents with improved pharmacokinetic profiles .

Comparison with Similar Compounds

Structural Insights :

- Stereochemistry : The (2S,4R) configuration is critical for binding in biological systems, such as enzyme active sites. Diastereomers like (2S,4S) or (2R,4R) exhibit distinct conformational preferences, affecting solubility and intermolecular interactions .

- Substituent Effects : Replacing fluorine with hydroxyl (e.g., 126111-11-3) increases hydrogen-bonding capacity but reduces electronegativity, altering metabolic stability and lipophilicity .

Physicochemical Properties

| Property | (2S,4R)-F Compound | (2S,4R)-OH Analog | (2S,4S)-F Compound |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility (Polar Solvents) | High (HCl salt) | Moderate | High (HCl salt) |

| Hydrogen Bonding | N–H···O (zwitterion) | O–H···O/N | Variable |

| Stability | Stable at RT | Hygroscopic | Stable at RT |

- Stability : Fluorine’s inductive effect stabilizes the pyrrolidine ring against oxidative degradation compared to hydroxyl derivatives .

Preparation Methods

Esterification and Protection

- The commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline is first esterified to form a bulky ester, such as the tert-butyl ester, to reduce intramolecular side reactions during fluorination.

- The bulky ester protects the carboxyl group and sterically hinders undesired reactions.

Fluorination Step

- The hydroxy group is converted into a better leaving group, such as a tosylate derivative.

- Nucleophilic fluorination is then performed using morpholinosulfur trifluoride, which facilitates a clean substitution with inversion of configuration at the 4-position.

- This method yields the fluorinated intermediate as a single diastereomer, confirming stereochemical control.

Avoiding Side Reactions

- Attempts to use tetrabutylammonium fluoride (TBAF) for fluorination led to elimination products rather than substitution.

- The use of morpholinosulfur trifluoride avoids such side reactions and provides better yields (~63%).

Deprotection to Obtain the Final Compound

- Acid-mediated deprotection under mild conditions (e.g., 2 M hydrochloric acid at room temperature) removes the Boc protecting group and ester, yielding the target compound, (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride.

- This step is optimized to avoid harsh conditions that could degrade the product or reduce yield.

- The overall yield after deprotection is approximately 64%.

Automated Radiosynthesis Adaptation

While the compound itself is non-radioactive, its fluorinated analogs labeled with ^18F are used in PET imaging. The preparation methods have been adapted for automated radiosynthesis, which includes:

- Trapping ^18F fluoride on a quaternary methylammonium cartridge.

- Elution and drying of ^18F fluoride with K222/K2CO3.

- Reaction with tosylated precursors under controlled temperatures.

- Deprotection with milder acids (2 M HCl) instead of harsh triflic acid.

- Use of mixed-mode cation exchange cartridges for formulation to improve radiochemical yield (RCY).

Comparative Data on Radiosynthesis Optimization

| Entry | Deprotection Conditions | Formulation Cartridge | Total Reaction Time (min) | RCY (%) (Decay-corrected) |

|---|---|---|---|---|

| 1 | 127 °C, 10 min | SCX | 74 | 42 |

| 2 | 60 °C, 10 min | SCX | 66 | 19 |

| 3 | 60 °C, 5 min | MCX | 71 | 42 |

| 4* | 60 °C, 5 min | MCX | 63 | 36 |

*No evaporation after fluorination step.

These data demonstrate that milder deprotection conditions combined with optimized cartridge use and reaction times can maintain or improve yields while reducing synthesis time and equipment stress.

Summary of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Esterification | (2S,4R)-N-Boc-4-hydroxy-L-proline + tert-butyl ester formation reagents | 68% yield of tert-butyl ester |

| Tosylation | Standard tosylation conditions | Precursor for fluorination |

| Fluorination | Morpholinosulfur trifluoride | 63% yield, single diastereomer |

| Deprotection | 2 M HCl, room temperature | 64% yield of target compound |

Research Findings and Notes

- The use of bulky esters minimizes intramolecular reactions that can lead to stereochemical impurities.

- Morpholinosulfur trifluoride is superior to TBAF for nucleophilic fluorination in this system.

- Mild acid deprotection preserves product integrity and allows for automation.

- Automated radiosynthesis protocols developed for ^18F-labeled analogs provide insight into scalable, reproducible synthesis methods for the non-radioactive compound.

- The stereochemical purity is confirmed by NMR and chromatographic methods, showing exclusive formation of the (2S,4R) isomer.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use stereoselective synthesis methods, such as chiral auxiliaries or asymmetric catalysis, to control the (2S,4R) configuration. For example, fluorination at the 4-position can be achieved via nucleophilic substitution with a fluoride source under anhydrous conditions. Post-synthesis, verify purity (>98%) using HPLC with chiral columns and compare retention times to reference standards . Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve diastereomeric ambiguities .

Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) resolves the solid-state conformation. The compound crystallizes in a non-centrosymmetric space group (e.g., P2₁2₁2₁) with Z = 4. Hydrogen bonding between the ammonium proton (N–H) and carboxylate oxygen stabilizes the zwitterionic form, while fluorine’s electronegativity influences packing via weak C–F⋯H interactions. The pyrrolidine ring adopts an envelope conformation, with C3 as the flap. These structural details guide computational modeling of ligand-receptor interactions .

Q. What analytical techniques are critical for assessing purity and stereochemical integrity?

- Methodological Answer :

- HPLC/MS : Quantify purity and detect impurities (<2%) using a C18 column with UV detection at 210 nm.

- Chiral Chromatography : Resolve enantiomers using amylose- or cellulose-based columns.

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies diastereomers via coupling constants (e.g., J₄-F ≈ 48 Hz for axial fluorine). ¹⁹F NMR confirms fluorination .

- X-ray Diffraction : Absolute configuration validation via Flack parameter refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing diastereomers of this compound?

- Methodological Answer : Diastereomers exhibit distinct NOESY correlations. For example, axial vs. equatorial fluorine positions alter coupling constants (³JHF) and NOE contacts between H2 and H4. Use variable-temperature NMR to assess conformational flexibility. If ambiguity persists, crystallize the compound and compare experimental vs. calculated powder XRD patterns. Computational tools (e.g., DFT) can predict NMR shifts for each diastereomer, aiding assignment .

Q. What strategies optimize the compound’s stability under varying pH conditions in pharmacological studies?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS. The hydrochloride salt enhances aqueous solubility but may hydrolyze in alkaline conditions.

- Formulation : For in vivo studies, use non-aqueous carriers (e.g., PEG 400) or lyophilize with stabilizers (e.g., trehalose) to prevent ester hydrolysis. Store lyophilized powder at 2–8°C in airtight containers .

Q. How can computational modeling predict the compound’s behavior in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use the crystal structure (PDB ID from ) to model interactions with target enzymes (e.g., prolyl oligopeptidase). Fluorine’s electronegativity may form halogen bonds with catalytic residues.

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon fluorination .

Q. What safety precautions are necessary when handling this compound in solution form?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and solution preparation.

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect waste in halogen-resistant containers.

- Storage : Keep solutions in amber vials at 2–8°C to prevent photodegradation. Avoid contact with strong oxidizers .

Contradictions and Validation

- Stereochemical Assignments : Early studies may misassign axial/equatorial fluorine due to overlapping NMR signals. Cross-validate using X-ray data and vibrational circular dichroism (VCD) .

- Synthetic Yields : Low yields in fluorination steps (e.g., <50%) can arise from competing elimination. Optimize reaction conditions (e.g., KF in DMF at 0°C) to favor substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.